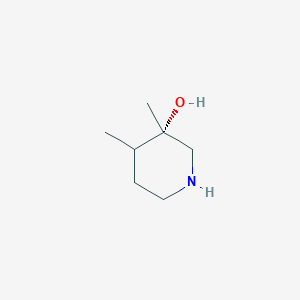![molecular formula C33H52N4O8 B14782326 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester](/img/structure/B14782326.png)
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations, including esterification, amidation, and etherification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are critical in determining the reaction outcome and product distribution.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
13-Oxa-2,6,11-triazapentadecanoic acid derivatives: Compounds with similar core structures but different substituents.
Isoindole derivatives: Compounds containing the isoindole moiety, which may exhibit similar biological activities.
Ester and amide-containing compounds: Molecules with ester and amide functional groups that share similar chemical reactivity.
Uniqueness
What sets 13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C33H52N4O8 |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate |
InChI |
InChI=1S/C33H52N4O8/c1-31(2,3)43-28(40)34-18-14-21-35(29(41)44-32(4,5)6)19-12-13-20-36(30(42)45-33(7,8)9)22-15-23-37-26(38)24-16-10-11-17-25(24)27(37)39/h10-11,16-17H,12-15,18-23H2,1-9H3,(H,34,40) |
InChI Key |
FWAJYRCIZHAQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)
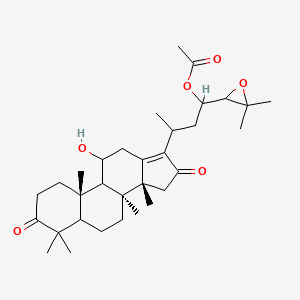
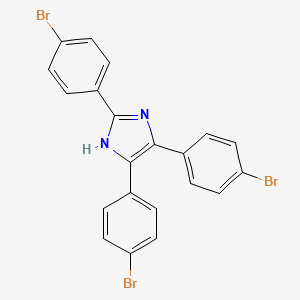
![2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
![N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide](/img/structure/B14782288.png)
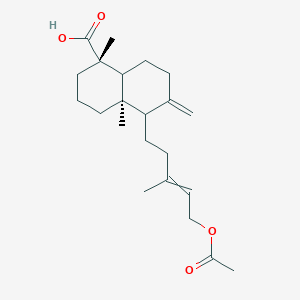
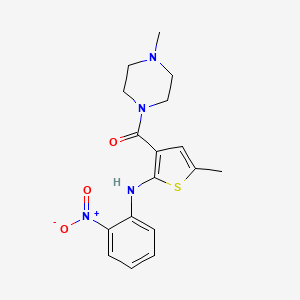
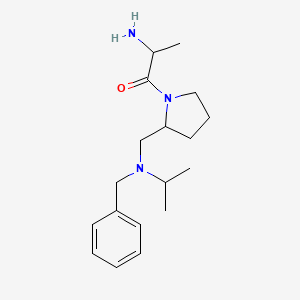
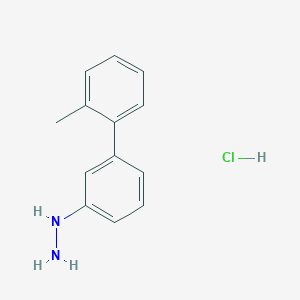
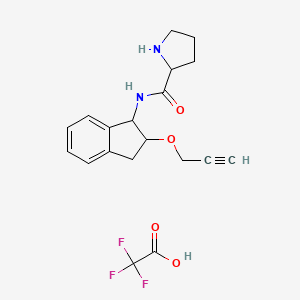
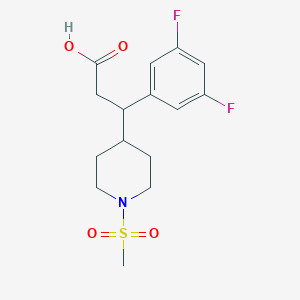
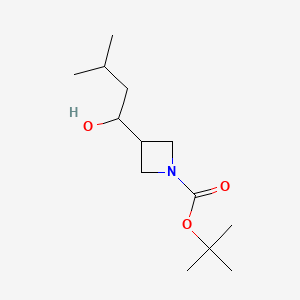
![Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer](/img/structure/B14782329.png)
